6-Chloro-4-methylquinoline: A Comprehensive Technical Guide for Scientific Professionals
6-Chloro-4-methylquinoline: A Comprehensive Technical Guide for Scientific Professionals
An In-depth Exploration of the Synthesis, Properties, and Applications of a Key Heterocyclic Building Block
CAS Number: 41037-29-0[1]
Introduction
6-Chloro-4-methylquinoline is a halogenated quinoline derivative that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and materials science. The quinoline scaffold itself is a privileged structure, forming the core of numerous biologically active compounds. The strategic placement of a chloro group at the 6-position and a methyl group at the 4-position imparts unique physicochemical properties and reactivity to the molecule, making it a valuable intermediate in the synthesis of a diverse array of functional molecules. This technical guide provides a comprehensive overview of 6-chloro-4-methylquinoline, detailing its properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery and development.
Physicochemical Properties
The physical and chemical properties of 6-chloro-4-methylquinoline are fundamental to its handling, reactivity, and application. A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 41037-29-0 | [1] |
| Molecular Formula | C₁₀H₈ClN | [1] |
| Molecular Weight | 177.63 g/mol | [1] |
| Appearance | Solid (form may vary) | |
| Melting Point | Data not consistently available for 6-chloro-4-methylquinoline. For the related compound 2-chloro-4-methylquinoline, the melting point is 55-58 °C. | |
| Boiling Point | Data not consistently available for 6-chloro-4-methylquinoline. For the related compound 2-chloro-4-methylquinoline, the boiling point is 296 °C. | |
| Solubility | Generally soluble in organic solvents such as butanediol and carbon tetrachloride.[1] Insoluble in water.[2] | |
| Purity | Typically available in purities of ≥95%. | [1] |
Synthesis of 6-Chloro-4-methylquinoline
The synthesis of the quinoline core can be achieved through several classic named reactions, which can be adapted for the preparation of 6-chloro-4-methylquinoline. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern. The most relevant methods include the Combes, Doebner-von Miller, and Gould-Jacobs reactions.[3]
Conceptual Synthetic Approach: The Combes Synthesis
The Combes quinoline synthesis is a robust method that involves the acid-catalyzed condensation of an aniline with a β-diketone.[4][5] For the synthesis of 6-chloro-4-methylquinoline, 4-chloroaniline would serve as the aniline component, and acetylacetone (a β-diketone) would provide the remaining atoms for the quinoline ring.
Detailed Experimental Protocol (Adapted from a General Procedure for 4-Methylquinoline Derivatives)
This protocol is an adaptation of a general method for the synthesis of 4-methylquinoline derivatives and should be optimized for the specific synthesis of 6-chloro-4-methylquinoline.[6]
Materials:
-
4-chloroaniline
-
Methyl vinyl ketone (MVK)
-
Acetic acid
-
Anhydrous ferric chloride (FeCl₃) impregnated on silica gel ("silferc")
-
Anhydrous zinc chloride (ZnCl₂)
-
10% Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-chloroaniline in acetic acid, add the "silferc" catalyst under an inert atmosphere (e.g., nitrogen). The molar ratio of the substituted aniline to the catalyst should be optimized, typically ranging from 1:1 to 1:1.5.[6]
-
Stir the reaction mixture for 5 minutes.
-
Slowly add methyl vinyl ketone (MVK) over a period of 15 minutes.
-
Heat the reaction mixture to 70-75 °C and maintain this temperature for one hour.[6]
-
Add anhydrous zinc chloride to the reaction mixture and reflux for an additional two hours.[6]
-
Cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Basify the filtrate with a 10% NaOH solution.
-
Extract the product with ethyl acetate (3 x 20 ml).[6]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography.
Reactivity and Chemical Behavior
The chemical reactivity of 6-chloro-4-methylquinoline is largely dictated by the quinoline ring system and the chloro substituent. The quinoline nitrogen is basic and can be protonated or alkylated. The chloro group at the 6-position is on the benzene ring and is generally less reactive towards nucleophilic aromatic substitution than a chloro group at the 2- or 4-position of the pyridine ring. However, under forcing conditions or with potent nucleophiles, substitution of the 6-chloro group can be achieved.
The methyl group at the 4-position can undergo condensation reactions if it is sufficiently activated. More commonly, the quinoline scaffold serves as a rigid framework for the attachment of various functional groups, with the chloro substituent providing a handle for further synthetic transformations, such as cross-coupling reactions.
Applications in Drug Discovery and Development
The quinoline core is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[7] 6-Chloro-4-methylquinoline and its derivatives are of particular interest as precursors for the synthesis of potential therapeutic agents, especially in the realm of oncology.[8]
Role as a Scaffold for Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[9] The quinoline scaffold can mimic the purine ring of ATP, the primary substrate for kinases, allowing quinoline-based molecules to act as competitive inhibitors at the ATP-binding site.[9] The 6-chloro substituent can enhance binding affinity through halogen bonding and improve the pharmacokinetic profile of the resulting drug candidates.[9]
Derivatives of 6-chloro-quinoline have been investigated as inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and EGFR pathways.[9][10][11]
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 6-chloro-4-methylquinoline. Based on the safety data for closely related compounds, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[4][8] Avoid inhalation of dust and contact with skin and eyes.[8] In case of contact, rinse the affected area thoroughly with water.
Conclusion
6-Chloro-4-methylquinoline is a versatile heterocyclic compound with significant potential as a building block in organic synthesis, particularly for the development of novel therapeutic agents. Its synthesis can be achieved through established methodologies, and its reactivity allows for a wide range of chemical transformations. The continued exploration of 6-chloro-4-methylquinoline and its derivatives is likely to yield new and potent molecules with applications in medicine and materials science. This guide provides a foundational understanding of this important chemical entity to aid researchers and scientists in their endeavors.
References
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- El-Sayed, M. A. A., et al. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(4), 344-353. [Link]
- Antonnicola, G., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(21), 5129. [Link]
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- Al-Hujaily, E. M., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 29(10), 2305. [Link]
- Bibian, M., et al. (2013). Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). Bioorganic & medicinal chemistry letters, 23(15), 4344–4349. [Link]
- Organic Mechanisms. (2021, August 25). Combes Quinoline Synthesis Mechanism | Organic Chemistry [Video]. YouTube. [Link]
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- Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European journal of medicinal chemistry, 84, 457–465. [Link]
- Li, J., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 28(15), 5705. [Link]
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